2-(4-Heptyloxybenzoyl)oxazole

Description

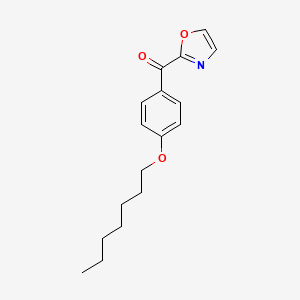

2-(4-Heptyloxybenzoyl)oxazole is an oxazole derivative characterized by a benzoyl group substituted with a heptyloxy chain at the para position of the benzene ring (CAS: 898760-15-1; molecular formula: C₁₇H₂₁NO₃; molecular weight: 271.35 g/mol) .

Properties

IUPAC Name |

(4-heptoxyphenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c1-2-3-4-5-6-12-20-15-9-7-14(8-10-15)16(19)17-18-11-13-21-17/h7-11,13H,2-6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKJJAQYCCWROQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(=O)C2=NC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642102 | |

| Record name | [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-32-2 | |

| Record name | [4-(Heptyloxy)phenyl]-2-oxazolylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Heptyloxy)phenyl](1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxazole derivatives, including 2-(4-Heptyloxybenzoyl)oxazole, often involves the use of magnetically recoverable catalysts. These catalysts are eco-friendly and can be easily separated from the reaction mixture using an external magnet . The preparation of oxazole derivatives typically involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the van Leusen oxazole synthesis is a common method that utilizes tosylmethylisocyanides (TosMICs) as key reagents .

Industrial Production Methods: Industrial production of oxazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. The use of magnetic nanocatalysts has revolutionized the industrial synthesis of these compounds, providing efficient and cost-effective methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Heptyloxybenzoyl)oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the oxazole ring, which can interact with different reagents under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions of oxazole derivatives include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidation of oxazole derivatives can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate . Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield oxazole N-oxides, while reduction reactions can produce reduced oxazole derivatives .

Scientific Research Applications

2-(4-Heptyloxybenzoyl)oxazole has a wide range of scientific research applications due to its unique chemical structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, oxazole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . This compound is also used in the development of new pharmaceuticals and as a research tool in drug discovery .

Mechanism of Action

The mechanism of action of 2-(4-Heptyloxybenzoyl)oxazole involves its interaction with various molecular targets and pathways in biological systems. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, modulating their activity and leading to various biological effects . The specific molecular targets and pathways involved depend on the particular biological activity being studied.

Comparison with Similar Compounds

Table 1: Comparison of Key Oxazole Derivatives

Key Observations:

- Chain Length and Lipophilicity : Increasing alkyl chain length (e.g., hexyl vs. heptyl) enhances lipophilicity, as seen in the higher molecular weight and logP values of this compound compared to its hexyl analog .

- Substituent Effects : The heptyloxy group’s electron-donating nature may red-shift UV absorption compared to HPO’s hydroxyl group, which exhibits strong excited-state intramolecular proton transfer (ESIPT) activity .

Biological Activity

2-(4-Heptyloxybenzoyl)oxazole is an organic compound belonging to the oxazole family, characterized by its unique chemical structure, which includes a five-membered heterocyclic ring containing nitrogen and oxygen. This compound has garnered attention in scientific research due to its diverse biological activities, including anticancer, antibacterial, antiviral, and antioxidant properties.

- Molecular Formula : C17H21NO3

- Molecular Weight : 287.35 g/mol

- IUPAC Name : (4-heptoxyphenyl)-(1,3-oxazol-2-yl)methanone

The biological activity of this compound is primarily attributed to its interaction with various biological targets through non-covalent interactions. These interactions may influence several biochemical pathways, leading to its observed pharmacological effects.

Target Pathways

- Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

- Antibacterial Activity : It exhibits inhibitory effects against various bacterial strains, potentially disrupting bacterial cell wall synthesis or function.

- Antiviral Activity : Research indicates that it may interfere with viral replication mechanisms.

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of different cancer cell lines. For instance, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways.

Antibacterial Activity

The compound shows significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study reported the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 1.6 |

| Escherichia coli | 3.2 |

| Klebsiella pneumoniae | 3.2 |

These results suggest that this compound is effective against common pathogens, making it a candidate for further development as an antibacterial agent.

Antiviral Activity

In vitro studies have indicated that this compound possesses antiviral properties. It has been tested against various viruses, showing potential efficacy in inhibiting viral replication.

Research Findings and Case Studies

- Anticancer Studies : A recent study evaluated the effects of this compound on human breast cancer cell lines, revealing a dose-dependent reduction in cell viability and increased apoptosis markers.

- Antibacterial Efficacy : Another study compared the antibacterial activity of this compound with standard antibiotics like ampicillin and found it to be comparably effective against several bacterial strains.

- Antiviral Mechanisms : Molecular docking studies have suggested that the compound interacts with viral proteins, inhibiting their function and thereby reducing viral load in infected cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.